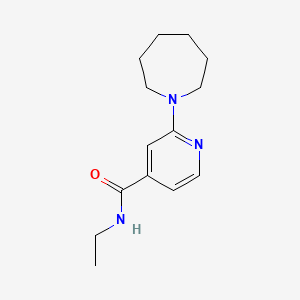![molecular formula C17H14N4O2 B7629431 N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide, also known as PIM447, is a novel small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play an important role in cell survival, proliferation, and differentiation. PIM447 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
PIM kinases are overexpressed in many types of cancer and are associated with tumor progression and resistance to chemotherapy. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide inhibits PIM kinases by binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also inhibits angiogenesis and metastasis, which are important processes in tumor growth and spread. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PIM kinases, making it useful for studying the role of these kinases in cancer and other diseases. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has also been shown to enhance the efficacy of other anticancer agents, making it a useful tool for combination therapy studies. However, N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, PIM kinases have been shown to have non-redundant functions, which may limit the efficacy of N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide as a single agent in some cancers.
Direcciones Futuras
There are several future directions for research on N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide. One area of interest is the identification of biomarkers that can predict response to N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide treatment. Another area of interest is the development of more potent and selective PIM kinase inhibitors. Combination therapy studies with N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide and other anticancer agents are also an important area of research. Finally, the role of PIM kinases in other diseases, such as inflammation and cardiovascular disease, is an area that warrants further investigation.
Métodos De Síntesis
The synthesis of N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide involves a multi-step process that starts with the reaction of 3-chloromethylpyridine with 2-amino-5-nitrobenzoxazole to yield 3-(2-amino-5-nitrobenzoxazol-6-yl)pyridine. This intermediate is then reacted with 2-cyanobenzaldehyde to form the imidazo[5,1-c][1,4]benzoxazine ring system. The final step involves the amidation of the carboxylic acid group with the appropriate amine to yield N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various cancer cell lines, including leukemia, lymphoma, and solid tumors such as prostate, breast, and lung cancer. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and targeted therapies.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-17(19-9-12-4-3-7-18-8-12)16-14-10-23-15-6-2-1-5-13(15)21(14)11-20-16/h1-8,11H,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGILLOTHMJPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=CC=CC=C3O1)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)

![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)

![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)





![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)
![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)